molecular formula C14H15NO3 B8351321 2-cyclopropyl-6,7dimethoxy-4(1H)-quinolone

2-cyclopropyl-6,7dimethoxy-4(1H)-quinolone

Cat. No. B8351321
M. Wt: 245.27 g/mol
InChI Key: LJTXDXYAPFOJFW-UHFFFAOYSA-N
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Patent
US05081121

Procedure details

2-Acetylaniline (2.0 g) and 2-thenoyl chloride (3.2 g) were condensed in the same manner as in the preparation of compound 95 to obtain N-(2-thenoyl)-2-acetylaniline (3.1 g). The compound (2.0 g) and potassium t-butoxide (9.1 g) were reacted in the same manner as in the preparation of compound 95 to obtain 2-(2-thienyl)-4(1H)-quinolone (compound 100, 310 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])(=[O:3])[CH3:2].[C:11]1([C:16](Cl)=[O:17])[S:15][CH:14]=[CH:13][CH:12]=1.C1(C2NC3C(C(=O)C=2)=CC(OC)=C(OC)C=3)CC1>>[C:11]1([C:16]([NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[C:1](=[O:3])[CH3:2])=[O:17])[S:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=C(N)C=CC=C1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC2=CC(=C(C=C2C(C1)=O)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in the same manner

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)NC1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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